molecular formula C14H17N3O3 B3025900 N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester CAS No. 1563540-10-2

N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester

Cat. No. B3025900
CAS RN: 1563540-10-2
M. Wt: 275.30 g/mol
InChI Key: MGMCMSGDELHUGP-NSHDSACASA-N
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Description

Synthesis Analysis

    Transition Metal Catalyzed Reactions : A Cu(OAc)2-catalyzed method has been reported for the facile synthesis of 1H-indazoles. This approach involves N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, N–H ketimine species are formed, followed by Cu(OAc)2-catalyzed reactions to yield a diverse range of 1H-indazoles in good to excellent yields . Solvent-Free Synthesis of 2H-Indazoles : An intriguing approach involves consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent. Starting from 2-azidobenzaldehydes and amines, 2H-indazoles are synthesized via this environmentally friendly route .

Molecular Structure Analysis

The molecular structure of N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester consists of an indazole moiety (N1–N2/C2–C8) that is planar, with minimal deviation from the mean plane. The acetamino group (N3/C9–C10/O1) is not coplanar with the indazole ring .

Scientific Research Applications

Spectroscopic and Electrochemical Studies

Research on similar compounds like L-valine methyl ester derivatives has led to insights in spectroscopy and electrochemistry. For instance, Köster et al. (2008) studied ferrocenyl triazole amino acid and peptide bioconjugates, including L-valine derivatives. They utilized spectroscopic methods like circular dichroism (CD) and NMR to investigate the solution structures of these compounds, revealing key insights into their intramolecular hydrogen bonding and electrochemical properties (Köster et al., 2008).

Chromatographic Applications

The compound N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, related to L-valine methyl ester, was studied by Charles and Gil-av (1980) for its use in chromatography. This study found that it serves as an effective stationary phase for the resolution of optical isomers in gas-liquid chromatography, displaying excellent stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).

Polymer Synthesis

In polymer chemistry, Zhang et al. (2004) synthesized a chiral N-substituted maleimide, namely (S)-(−)-N-maleoyl-L-valine methyl ester. This compound was used in asymmetric anionic polymerizations, leading to polymers with high specific rotations and threo-diisotactic structures. This research contributes significantly to the field of polymer synthesis and stereochemistry (Zhang et al., 2004).

Supramolecular Chemistry

In supramolecular chemistry, Cheuk et al. (2003) synthesized 4-ethynylbenzoyl-l-valine methyl ester and investigated its polymerization and hydrogen-bonding interactions. This research is pivotal in understanding the assembly of complex molecular systems and their responsive behavior to environmental changes (Cheuk et al., 2003).

Prodrug Research

Vollmann et al. (2008) synthesized L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride as a prodrug of an adenosine A2A receptor antagonist. This study contributes to the field of medicinal chemistry by exploring the stability and cleavage properties of amino acid ester prodrugs (Vollmann et al., 2008).

Future Directions

: Rai, G. S., & Maru, J. J. (2020). Recent synthetic approaches to 1H- and 2H-indazoles. Chemistry of Heterocyclic Compounds, 56(9), 973–975. Link : Crystal structure analysis: N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide. New Crystal Structures, 238(1), 1–5. Link

properties

IUPAC Name

methyl (2S)-2-(1H-indazole-3-carbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMCMSGDELHUGP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342455
Record name Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester

CAS RN

1563540-10-2
Record name Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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